molecular formula C8H15ClN2O2 B2509500 3-(2-Chloroacetyl)-1-(3-methylbutyl)urea CAS No. 737812-84-9

3-(2-Chloroacetyl)-1-(3-methylbutyl)urea

Cat. No.: B2509500
CAS No.: 737812-84-9
M. Wt: 206.67
InChI Key: BCRMKWURTYRYGG-UHFFFAOYSA-N
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Description

3-(2-Chloroacetyl)-1-(3-methylbutyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloroacetyl group and a 3-methylbutyl group attached to the urea moiety

Scientific Research Applications

3-(2-Chloroacetyl)-1-(3-methylbutyl)urea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroacetyl)-1-(3-methylbutyl)urea typically involves the reaction of 3-methylbutylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with urea to yield the final product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat management. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroacetyl)-1-(3-methylbutyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution Reactions: The major products are the substituted urea derivatives.

    Hydrolysis: The major products are the corresponding amine and carboxylic acid derivatives.

    Oxidation and Reduction: The major products depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(2-Chloroacetyl)-1-(3-methylbutyl)urea involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or modification of protein function. The 3-methylbutyl group may also play a role in the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloroacetyl)-1-(2-methylpropyl)urea: Similar structure but with a different alkyl group.

    3-(2-Chloroacetyl)-1-(4-methylpentyl)urea: Similar structure but with a longer alkyl chain.

    3-(2-Chloroacetyl)-1-(3-methylbutyl)thiourea: Similar structure but with a thiourea moiety instead of urea.

Uniqueness

3-(2-Chloroacetyl)-1-(3-methylbutyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloroacetyl group allows for versatile chemical modifications, while the 3-methylbutyl group provides specific steric and electronic properties that can influence the compound’s interactions with molecular targets.

Properties

IUPAC Name

2-chloro-N-(3-methylbutylcarbamoyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O2/c1-6(2)3-4-10-8(13)11-7(12)5-9/h6H,3-5H2,1-2H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRMKWURTYRYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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